![molecular formula C26H22N2O2 B7691597 2-phenyl-N'-[(E)-(pyridin-2-yl)methylidene]acetohydrazide](/img/structure/B7691597.png)
2-phenyl-N'-[(E)-(pyridin-2-yl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N'-[(E)-(pyridin-2-yl)methylidene]acetohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as PAPH, and its chemical formula is C14H14N4O. PAPH is a yellow crystalline powder that is soluble in organic solvents like methanol, ethanol, and chloroform.
Mecanismo De Acción
PAPH inhibits tubulin polymerization by binding to the colchicine binding site of tubulin. This binding prevents the formation of microtubules, which are essential for the proper functioning of the cytoskeleton. The disruption of the cytoskeleton leads to cell cycle arrest and apoptosis, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects
PAPH has been shown to exhibit various biochemical and physiological effects. In addition to its antitumor activity, PAPH has also been shown to exhibit anti-inflammatory activity. PAPH inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of PAPH is its potent antitumor activity against various cancer cell lines. However, one of the limitations of PAPH is its low solubility in aqueous solutions, which makes it difficult to administer in vivo. Additionally, PAPH has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Direcciones Futuras
There are several future directions for the research on PAPH. One of the potential directions is the development of PAPH analogs with improved pharmacokinetic properties and solubility. Another potential direction is the study of the synergistic effects of PAPH with other chemotherapeutic agents. Additionally, the study of the mechanism of action of PAPH in vivo and its potential toxicity is an important area of future research.
Conclusion
In conclusion, PAPH is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PAPH exhibits potent antitumor and anti-inflammatory activity and has the potential to be developed into a new class of chemotherapeutic agents. However, further research is needed to fully understand the pharmacokinetic properties and toxicity of PAPH.
Métodos De Síntesis
The synthesis of PAPH involves the reaction between 2-acetylpyridine and phenyl hydrazine in the presence of acetic acid. The reaction is carried out at room temperature, and the resulting product is purified by recrystallization. The yield of PAPH obtained is about 80%, and the purity of the product is confirmed by melting point determination and spectral analysis.
Aplicaciones Científicas De Investigación
PAPH has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of PAPH is in the field of medicinal chemistry. PAPH has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of PAPH involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation.
Propiedades
IUPAC Name |
N-[(E)-[4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c29-26(17-20-7-2-1-3-8-20)28-27-18-21-13-15-24(16-14-21)30-19-23-11-6-10-22-9-4-5-12-25(22)23/h1-16,18H,17,19H2,(H,28,29)/b27-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKHGRLGPOUDPH-OVVQPSECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

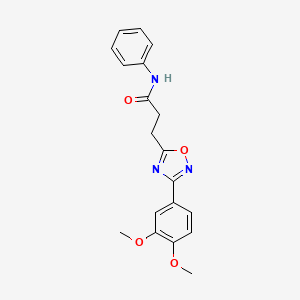

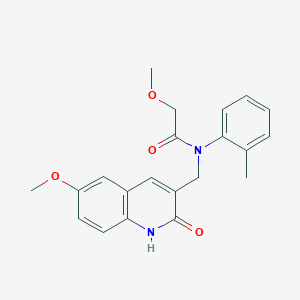


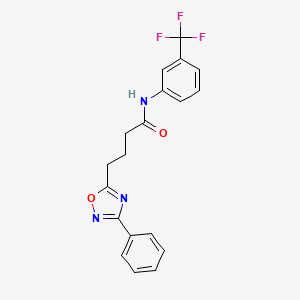
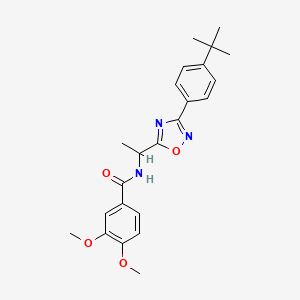
![3,4,5-triethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691573.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7691596.png)

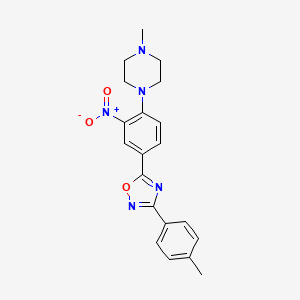
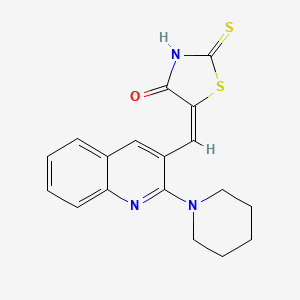
![2-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691629.png)
